molecular formula C17H14BrN3O3 B3592666 2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B3592666
M. Wt: 388.2 g/mol
InChI Key: WJCNNTSDGYNSAI-UHFFFAOYSA-N
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Description

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C18H15BrN2O3. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position.

    Etherification: The brominated product is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide by reaction with hydrazine hydrate.

    Condensation: Finally, the hydrazide is condensed with 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Pharmaceutical Development: Researchers explore its potential as a lead compound for the development of new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHYLPHENOXY)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMO-4-METHYLPHENOXY)ACETIC ACID: This compound shares a similar phenoxy structure but lacks the indole and hydrazide moieties.

    2-(4-BROMO-3-METHYLPHENOXY)ACETOHYDRAZIDE: Similar in structure but with different substitution patterns on the phenoxy ring.

Uniqueness

2-(2-BROMO-4-METHYLPHENOXY)-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of a brominated phenoxy group, an indole moiety, and a hydrazide linkage. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-10-6-7-14(12(18)8-10)24-9-15(22)20-21-16-11-4-2-3-5-13(11)19-17(16)23/h2-8,19,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNNTSDGYNSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
2-(2-BROMO-4-METHYLPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

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